molecular formula C19H30N2O3 B1465481 tert-Butyl 3-{2-[3-(aminomethyl)phenoxy]ethyl}-1-piperidinecarboxylate CAS No. 1353498-18-6

tert-Butyl 3-{2-[3-(aminomethyl)phenoxy]ethyl}-1-piperidinecarboxylate

Cat. No.: B1465481
CAS No.: 1353498-18-6
M. Wt: 334.5 g/mol
InChI Key: YAZKNBUUFMQLBP-UHFFFAOYSA-N
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Description

tert-Butyl 3-{2-[3-(aminomethyl)phenoxy]ethyl}-1-piperidinecarboxylate is a synthetic organic compound with the molecular formula C19H30N2O3 and a molecular weight of 334.45 g/mol . This compound is known for its complex structure, which includes a piperidine ring, a phenoxy group, and an aminomethyl group. It is often used in research and industrial applications due to its unique chemical properties.

Preparation Methods

The synthesis of tert-Butyl 3-{2-[3-(aminomethyl)phenoxy]ethyl}-1-piperidinecarboxylate typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring is synthesized through a cyclization reaction involving appropriate precursors.

    Attachment of the Phenoxy Group: The phenoxy group is introduced via an etherification reaction, where a phenol derivative reacts with an appropriate halide.

    Introduction of the Aminomethyl Group: The aminomethyl group is added through a reductive amination reaction, where an aldehyde or ketone reacts with an amine in the presence of a reducing agent.

    Formation of the tert-Butyl Ester: The final step involves the esterification of the carboxylic acid group with tert-butyl alcohol under acidic conditions.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, often using continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

tert-Butyl 3-{2-[3-(aminomethyl)phenoxy]ethyl}-1-piperidinecarboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the aminomethyl group, where nucleophiles such as halides or thiols replace the amino group.

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.

Scientific Research Applications

tert-Butyl 3-{2-[3-(aminomethyl)phenoxy]ethyl}-1-piperidinecarboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-Butyl 3-{2-[3-(aminomethyl)phenoxy]ethyl}-1-piperidinecarboxylate involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with enzymes or receptors, modulating their activity. The phenoxy group can interact with hydrophobic pockets in proteins, enhancing binding affinity. The piperidine ring provides structural rigidity, ensuring proper orientation of functional groups for optimal interaction .

Comparison with Similar Compounds

tert-Butyl 3-{2-[3-(aminomethyl)phenoxy]ethyl}-1-piperidinecarboxylate can be compared with similar compounds such as:

These comparisons highlight the uniqueness of this compound, particularly its combination of functional groups and structural features.

Properties

IUPAC Name

tert-butyl 3-[2-[3-(aminomethyl)phenoxy]ethyl]piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H30N2O3/c1-19(2,3)24-18(22)21-10-5-7-15(14-21)9-11-23-17-8-4-6-16(12-17)13-20/h4,6,8,12,15H,5,7,9-11,13-14,20H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAZKNBUUFMQLBP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(C1)CCOC2=CC=CC(=C2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H30N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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